2-[(2-Bromophenyl)amino]cyclohexan-1-ol
Overview
Description
“2-[(2-Bromophenyl)amino]cyclohexan-1-ol” is a chemical compound with the CAS Number: 1183650-24-9 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 2-(2-bromoanilino)cyclohexanol . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Molecular Recognition and Sensing
Optically pure compounds similar to 2-[(2-Bromophenyl)amino]cyclohexan-1-ol have been utilized as chiral solvating agents for molecular recognition. These compounds facilitate the discrimination of isomers of acids, including α-substituted carboxylic acids, phosphoric acids, and unprotected amino acids through NMR or fluorescence spectroscopy. This method is beneficial for the quantitative determination of isomers in various practical applications, demonstrating the compound's potential in molecular recognition and sensing technologies Khanvilkar & Bedekar, 2018.
Synthesis of Complex Molecules
In the realm of synthetic chemistry, derivatives of this compound and related structures have been explored for their utility in the synthesis of complex organic molecules. For instance, the compound's analogs have been engaged in palladium-catalyzed carbonylation reactions, leading to the formation of quinoline-3-carboxylic esters and indol-2-acetic esters. These reactions showcase the compound's role in facilitating the synthesis of heterocyclic compounds, which are critical in the development of pharmaceuticals and other functional materials Gabriele et al., 2008.
Antioxidant and Enzymatic Inhibition Studies
Research has also delved into the biological activities of compounds structurally related to this compound. For example, a study on amino acid Schiff base ligands derived from similar structures has highlighted their antioxidant properties and selective inhibitory effects on xanthine oxidase. These findings indicate potential therapeutic applications, particularly in managing conditions associated with oxidative stress and enzymatic imbalances Ikram et al., 2015.
Asymmetric Synthesis and Catalysis
The stereocontrolled preparation of cyclohexane amino alcohols, using modified Mitsunobu reactions, points to another scientific application. These methodologies enable the selective introduction of amino groups into aliphatic systems, underpinning the synthesis of stereochemically complex frameworks. Such processes are foundational in asymmetric synthesis, contributing to the production of enantiomerically pure compounds critical in drug discovery and development Sammes & Thetford, 1989.
Properties
IUPAC Name |
2-(2-bromoanilino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHFUTFRKBIWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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